molecular formula C13H13ClN4O B2797582 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone CAS No. 2034522-46-6

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone

Cat. No.: B2797582
CAS No.: 2034522-46-6
M. Wt: 276.72
InChI Key: OPJPLDFFEOTPOT-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C13H13ClN4O and its molecular weight is 276.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods : The compound has been involved in studies focused on its synthesis and characterization. For instance, the synthesis of related triazole derivatives through phase transfer catalysis or nucleophilic substitution reactions highlights the chemical flexibility and reactivity of triazole-containing compounds (Li De-liang, 2010). Additionally, the development of novel synthesis routes for similar compounds emphasizes the ongoing interest in refining the synthesis of triazole-based molecules for further application in medicinal chemistry and material science (H. Ji et al., 2017).

Pharmacological Activities

  • Antimicrobial Activity : Several studies have focused on the antimicrobial properties of triazole derivatives. For example, compounds with the triazole moiety have shown inhibition against various microbial strains, indicating their potential as antimicrobial agents (Yi-An Ruan et al., 2011). These findings support the exploration of triazole-containing compounds for developing new antimicrobial agents.
  • Antifungal and Antibacterial Properties : Derivatives of the triazole class have also been evaluated for their antifungal and antibacterial activities. The structural variations within this class contribute to their potential therapeutic applications, with some showing comparable activities to established treatments (S. Jagadale et al., 2020).

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c14-11-3-1-10(2-4-11)7-13(19)17-8-12(9-17)18-6-5-15-16-18/h1-6,12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJPLDFFEOTPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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